Enantiomer-Specific Potency: (S)-TCS2002 Exhibits 4.1‑Fold Greater Inhibitory Activity than (R)-Enantiomer
TCS2002 is a chiral sulfoxide; the (S)-enantiomer demonstrates markedly superior GSK‑3β inhibitory potency compared to the (R)-enantiomer. In an in vitro kinase assay, (S)-TCS2002 inhibited GSK‑3β with an IC50 of 34 nM, whereas the (R)-enantiomer exhibited an IC50 of 140 nM—a 4.1‑fold difference [1]. This enantiomer-specific activity is critical for experimental reproducibility and underscores the importance of procuring enantiopure or enantiomerically characterized material for studies requiring consistent target engagement.
| Evidence Dimension | GSK-3β inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 34 nM ((S)-TCS2002) |
| Comparator Or Baseline | 140 nM ((R)-TCS2002) |
| Quantified Difference | 4.1‑fold greater potency for (S)-enantiomer |
| Conditions | Cell-free kinase activity assay; recombinant GSK-3β |
Why This Matters
Procuring enantiopure (S)-TCS2002 ensures consistent, high-potency target engagement and avoids the confounding effects of a less active enantiomer, which is essential for dose-response studies and in vivo pharmacology.
- [1] Saitoh M, Kunitomo J, Kimura E, Iwashita H, Uno Y, Onishi T, et al. 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta with good brain permeability. J Med Chem. 2009;52(20):6270-6286. View Source
